molecular formula C23H32N2O3 B6009904 1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone

1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone

Numéro de catalogue B6009904
Poids moléculaire: 384.5 g/mol
Clé InChI: ZFCZLWZKIPDBBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.

Mécanisme D'action

TBOA inhibits the activity of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, which can lead to excitotoxicity and neuronal damage. It has also been shown to induce seizures in animal models, suggesting that it may have proconvulsant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to study the effects of glutamate transporter inhibition in a more controlled and specific manner. However, TBOA also has limitations, including its potential proconvulsant effects and its lack of specificity for different types of glutamate transporters.

Orientations Futures

There are many potential future directions for research involving TBOA. One area of interest is the development of more specific and selective glutamate transporter inhibitors. Another area of interest is the investigation of the role of glutamate transporters in various neurological and psychiatric disorders, and the potential therapeutic implications of targeting these transporters. Additionally, there is a need for further research into the potential proconvulsant effects of TBOA, and the development of safer and more effective glutamate transporter inhibitors.

Méthodes De Synthèse

TBOA can be synthesized using a multistep process involving the reaction of 4-tert-butylbenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with pyrrolidinone. The final product is obtained through a purification process involving column chromatography.

Applications De Recherche Scientifique

TBOA has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. It has been used to investigate the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in psychiatric disorders such as schizophrenia and depression.

Propriétés

IUPAC Name

1-[3-[3-(4-tert-butylbenzoyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-23(2,3)19-10-8-17(9-11-19)22(28)18-6-4-14-25(16-18)21(27)12-15-24-13-5-7-20(24)26/h8-11,18H,4-7,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCZLWZKIPDBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.